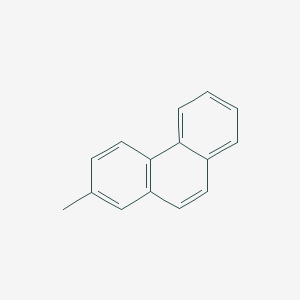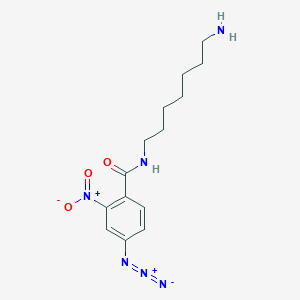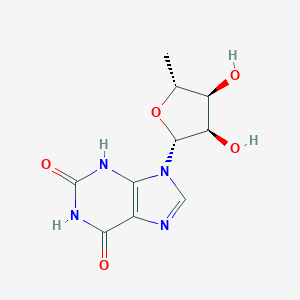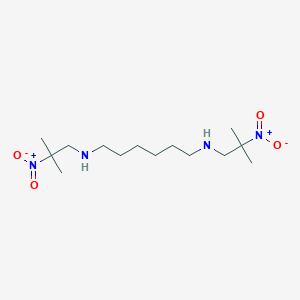
1,6-Hexanediamine, N,N'-bis(2-methyl-2-nitropropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Hexanediamine, N,N'-bis(2-methyl-2-nitropropyl)- is a chemical compound that is commonly used in scientific research. This compound is also known as HMBP and is used in various applications due to its unique properties.
Mechanism Of Action
HMBP acts as a cross-linking agent by forming covalent bonds between the polymer chains. This increases the strength and stability of the polymer, making it suitable for various applications. HMBP also has a unique structure that allows it to interact with biological molecules, making it useful in biomedical applications.
Biochemical And Physiological Effects
HMBP has been shown to have low toxicity and is not known to have any significant adverse effects on the environment or human health. However, further studies are needed to fully understand the biochemical and physiological effects of HMBP.
Advantages And Limitations For Lab Experiments
HMBP has several advantages for lab experiments, including its ability to cross-link polymers and its unique structure that allows it to interact with biological molecules. However, HMBP has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and purify it.
Future Directions
There are several future directions for HMBP research, including the development of new synthesis methods to reduce the cost and increase the yield of HMBP. Additionally, further studies are needed to fully understand the biochemical and physiological effects of HMBP and to explore its potential applications in biomedical research.
In conclusion, HMBP is a unique chemical compound that has several applications in scientific research. It is commonly used as a cross-linking agent in the synthesis of polymers and dendrimers, and its unique structure allows it to interact with biological molecules. While HMBP has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential applications.
Synthesis Methods
HMBP can be synthesized by reacting 1,6-hexanediamine with 2-methyl-2-nitropropane in the presence of a catalyst. The reaction is carried out under specific conditions to obtain a high yield of HMBP. The synthesized HMBP is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
HMBP is widely used in scientific research due to its unique properties. It is commonly used as a cross-linking agent in the synthesis of polymers, which are used in various applications such as coatings, adhesives, and composites. HMBP is also used in the synthesis of dendrimers, which are used in drug delivery systems and other biomedical applications.
properties
CAS RN |
114136-87-7 |
|---|---|
Product Name |
1,6-Hexanediamine, N,N'-bis(2-methyl-2-nitropropyl)- |
Molecular Formula |
C14H30N4O4 |
Molecular Weight |
318.41 g/mol |
IUPAC Name |
N,N'-bis(2-methyl-2-nitropropyl)hexane-1,6-diamine |
InChI |
InChI=1S/C14H30N4O4/c1-13(2,17(19)20)11-15-9-7-5-6-8-10-16-12-14(3,4)18(21)22/h15-16H,5-12H2,1-4H3 |
InChI Key |
RWKWYSIDDAGTKA-UHFFFAOYSA-N |
SMILES |
CC(C)(CNCCCCCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)(CNCCCCCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
114136-87-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)
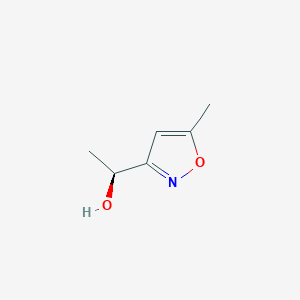
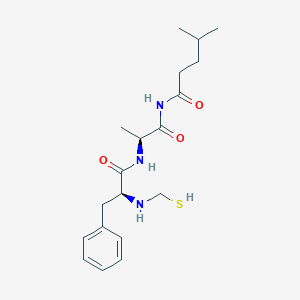
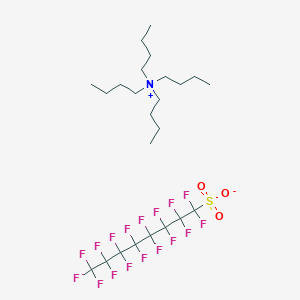
![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)
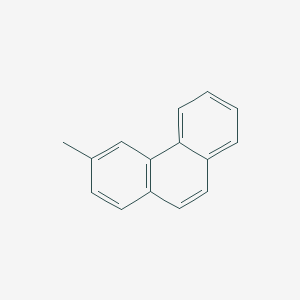
![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)


